2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused thiazole-pyridazinone core. Key structural features include:
- Position 5: A naphthalen-1-ylmethyl substituent, introducing significant hydrophobicity and steric bulk.
- Position 7: A thiophen-2-yl group, contributing aromaticity and electronic effects.
Properties
IUPAC Name |
2-morpholin-4-yl-5-(naphthalen-1-ylmethyl)-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c29-23-21-22(32-24(25-21)27-10-12-30-13-11-27)20(19-9-4-14-31-19)26-28(23)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHCWLLVWLYPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=CC5=CC=CC=C54)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiazolo[4,5-d]pyridazinone core, followed by the introduction of the morpholine, naphthalenylmethyl, and thiophenyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is , with a molecular weight of approximately 460.6 g/mol. The compound features a thiazolo-pyridazinone core, which is known for its diverse biological activities.
Anticonvulsant Activity
Recent studies have indicated that thiazole and pyridazine derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to 2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one have been tested in picrotoxin-induced convulsion models, demonstrating efficacy in seizure protection. The structure-activity relationship (SAR) analyses suggest that specific substituents on the thiazole ring enhance anticonvulsant activity, positioning this compound as a candidate for further development in epilepsy treatment .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been synthesized and evaluated for antiproliferative effects against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). Compounds with similar thiazolo-pyridazinone structures have shown promising results in inhibiting cell proliferation, indicating that 2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one could be explored further in cancer therapeutics .
Synthetic Pathways
The synthesis of 2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. The integration of morpholine and thiophene rings into the thiazolo-pyridazine framework can be achieved through cyclization reactions followed by functionalization steps that introduce the naphthalene moiety. Detailed synthetic routes can be found in specialized literature focusing on heterocyclic chemistry .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Anticonvulsant Activity | Demonstrated significant protection against seizures in animal models | Potential treatment for epilepsy |
| Evaluation of Anticancer Properties | Showed antiproliferative effects on multiple cancer cell lines | Development of anticancer agents |
| Synthesis Techniques | Various synthetic routes explored for efficiency and yield | Optimization of compound production |
Mechanism of Action
The mechanism of action of 2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- R5 (Position 5) : The naphthalenylmethyl group in the target compound is bulkier and more lipophilic than benzoyl or furoyl groups in analogs, which may enhance membrane permeability but reduce aqueous solubility.
- R7 (Position 7) : Thiophen-2-yl (target) vs. phenyl (10a, 16b): Thiophen’s sulfur atom may alter electronic properties and metabolic stability compared to phenyl.
Inference for Target Compound :
- The morpholino group (shared with 10a) correlates with moderate-to-high anti-inflammatory activity.
- The thiophen-2-yl group may synergize with naphthalenylmethyl to enhance target engagement, though excessive lipophilicity could limit bioavailability.
Structural and Computational Insights
While direct crystallographic data for the target compound are unavailable, tools like SHELX (for refinement) and Mercury CSD (for crystal packing analysis) are widely used to study analogous structures . Key considerations:
- Void Visualization : The naphthalenylmethyl group may create steric voids, influencing crystal packing and stability.
- Intermolecular Interactions: Morpholino’s oxygen and thiophen’s sulfur could participate in hydrogen bonding or π-π stacking, respectively.
Biological Activity
The compound 2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of thiazolo[4,5-d]pyridazinones, including the target compound, typically involves the condensation of appropriate precursors under specific conditions. For instance, derivatives of thiazolo[4,5-d]pyridazinones have been synthesized through reactions involving hydrazine and various substituted thiazoles, leading to compounds with promising pharmacological profiles .
Structural Features
The structural formula of the compound can be represented as follows:
This structure includes:
- A morpholino group that enhances solubility and bioavailability.
- A naphthalene moiety that contributes to the aromatic character and potential interactions with biological targets.
- A thiophene ring which is known for its electron-rich properties that can facilitate interactions with various receptors.
Pharmacological Profiles
- Analgesic Activity : The compound has been tested for analgesic properties using in vivo models. Studies have shown that derivatives of thiazolo[4,5-d]pyridazinones exhibit significant analgesic effects comparable to standard analgesics. For example, compounds in this class were evaluated using the acetic acid-induced writhing test and the hot plate test , demonstrating effective pain relief mechanisms .
- Anti-inflammatory Effects : In addition to analgesic properties, these compounds have shown anti-inflammatory activity. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. In vivo tests indicated a reduction in inflammation markers in animal models treated with these compounds .
- Kinase Inhibition : Recent studies suggest that certain thiazolo[4,5-d]pyridazinones can selectively inhibit specific kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, structure-based design has led to the development of isoform-selective inhibitors targeting casein kinase 1 (CK1), showcasing the potential for therapeutic applications in oncology .
Case Study 1: Analgesic Evaluation
In a study published in 2016, a series of thiazolo[4,5-d]pyridazinones were synthesized and evaluated for their analgesic properties. The results indicated that compounds exhibited significant reductions in pain scores compared to control groups in both acute and chronic pain models .
Case Study 2: Anti-inflammatory Mechanism
A 2023 study focused on the anti-inflammatory effects of thiazolo[4,5-d]pyridazinones showed that these compounds significantly inhibited the expression of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a promising avenue for treating inflammatory diseases .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
